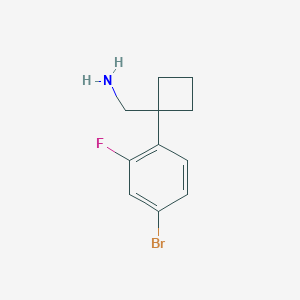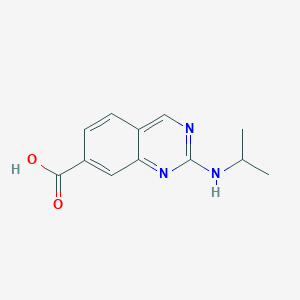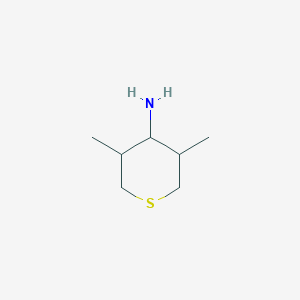
1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used in Suzuki–Miyaura coupling.
Nucleophiles: Used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The specific mechanism of action for 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways relevant to its chemical structure. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)cyclobutanemethanamine
- 1-(4-Bromo-2-methylphenyl)cyclobutanemethanamine
- 1-(4-Bromo-2-iodophenyl)cyclobutanemethanamine
Uniqueness
1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of halogens can impart distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H13BrFN |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
[1-(4-bromo-2-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI-Schlüssel |
IMCKRGDIKKHCAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730459.png)

![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730483.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730491.png)
![butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11730492.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730510.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730515.png)
![5-[Benzyl(methyl)amino]-2-pentanone](/img/structure/B11730519.png)
![3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11730528.png)

![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)

![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)
